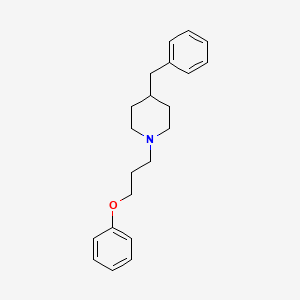

S1R agonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C21H27NO |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

4-benzyl-1-(3-phenoxypropyl)piperidine |

InChI |

InChI=1S/C21H27NO/c1-3-8-19(9-4-1)18-20-12-15-22(16-13-20)14-7-17-23-21-10-5-2-6-11-21/h1-6,8-11,20H,7,12-18H2 |

InChI Key |

KOYQYIAABUPJFF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CCCOC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Sigma-1 Receptor (S1R) Agonists in Neurodegenerative Disease

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 Receptor (S1R) is a unique, ligand-operated intracellular chaperone protein predominantly located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][2][3] Initially misidentified as an opioid receptor, S1R is now recognized as a distinct entity that does not couple to traditional signaling cascades but rather modulates a multitude of cellular functions through protein-protein interactions.[1][4] Its role in regulating critical cellular processes—including calcium homeostasis, ER stress, mitochondrial function, and neuronal plasticity—positions it as a high-potential therapeutic target for a range of neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS).

S1R agonists are a class of small molecules that bind to and activate the receptor, initiating a cascade of neuroprotective effects. These compounds have demonstrated the ability to promote cellular homeostasis, enhance synaptic stability, and mitigate pathological processes common to neurodegeneration. This technical guide provides an in-depth examination of the core mechanisms of action of S1R agonists, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of S1R Agonist Action

The neuroprotective effects of S1R agonists are pleiotropic, stemming from the receptor's function as a master modulator at the inter-organelle interface. Activation of S1R by an agonist triggers its chaperone activity, influencing several key pathways implicated in neurodegeneration.

Modulation of Endoplasmic Reticulum (ER) Stress

Under basal conditions, S1R is in an inactive state, forming a complex with the binding-immunoglobulin protein (BiP), also known as GRP78, a major ER chaperone. In states of cellular stress, such as the accumulation of misfolded proteins seen in many neurodegenerative diseases, the ER stress response or Unfolded Protein Response (UPR) is activated.

S1R agonists act by inducing the dissociation of S1R from BiP. This dissociation frees BiP, allowing it to chaperone unfolded proteins, thereby alleviating ER stress and inhibiting the pro-apoptotic branches of the UPR. By preventing prolonged ER stress, S1R agonists help to block downstream apoptotic pathways mediated by sensors like PERK, IRE1α, and ATF6, and reduce the expression of the pro-apoptotic transcription factor CHOP.

Regulation of Calcium (Ca²⁺) Homeostasis

S1R is strategically localized at the MAM, the interface between the ER and mitochondria. This position is critical for regulating Ca²⁺ signaling between the two organelles. Upon agonist stimulation and dissociation from BiP, S1R interacts with and stabilizes the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), a key Ca²⁺ channel on the ER membrane.

This stabilization ensures a proper and sustained flux of Ca²⁺ from the ER to the mitochondria. Efficient Ca²⁺ uptake by mitochondria is vital for stimulating tricarboxylic acid (TCA) cycle enzymes, thereby boosting ATP production and maintaining cellular bioenergetics. In neurodegenerative conditions, Ca²⁺ dysregulation can lead to mitochondrial dysfunction and the initiation of apoptosis. S1R agonists counteract this by preserving mitochondrial Ca²⁺ uptake and function.

Promotion of Neurotrophic Factor Signaling

A key mechanism of S1R-mediated neuroprotection is the enhancement of neurotrophic signaling pathways. S1R agonists have been shown to increase the secretion of Brain-Derived Neurotrophic Factor (BDNF) and potentiate its signaling through the Tropomyosin receptor kinase B (TrkB). This activation stimulates downstream pro-survival pathways, including the ERK and AKT pathways, which are crucial for promoting neuronal resilience, synaptic plasticity, and neurite outgrowth. For instance, the S1R agonist Pridopidine has been shown to upregulate BDNF, GDNF, and phosphorylated ERK in models of Parkinson's and Huntington's disease.

Attenuation of Neuroinflammation and Oxidative Stress

Neuroinflammation, primarily mediated by microglia, is a common feature of neurodegenerative diseases. S1R is expressed in microglia and its activation can modulate their inflammatory response. S1R agonists have been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

Furthermore, S1R activation combats oxidative stress by upregulating antioxidant defenses. One proposed mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a key transcription factor that controls the expression of numerous antioxidant and cytoprotective genes. By bolstering these endogenous defense mechanisms, S1R agonists help protect neurons from oxidative damage.

Quantitative Data: S1R Ligand Binding Affinities

The affinity of a ligand for the S1R is a critical parameter in drug development. It is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will displace 50% of a specific radioligand from the receptor. A lower Ki value indicates a higher binding affinity.

| Compound | Class | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R/S1R) |

| (+)-Pentazocine | Agonist | 3 - 10 | > 10,000 | > 1000 |

| PRE-084 | Agonist | 2.2 - 55 | > 10,000 | > 180 |

| Pridopidine | Agonist | ~150 | ~1000 | ~6.7 |

| Blarcamesine (ANAVEX2-73) | Agonist | ~400 | ~400 | ~1 |

| Haloperidol | Antagonist | 1 - 4 | ~10,000 | > 2500 |

| PD144418 | Antagonist | 0.1 - 1.5 | ~150 | ~100-1500 |

| NE-100 | Antagonist | ~1 | > 10,000 | > 10,000 |

Note: Kᵢ values are compiled from multiple sources and can vary based on experimental conditions, such as tissue preparation and radioligand used.

Detailed Experimental Protocols

The following protocols outline standard methodologies used to characterize the interaction of novel compounds with S1R and to assess their functional effects on key cellular pathways.

Protocol: S1R Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radioligand for S1R binding sites.

-

Objective: To determine the Kᵢ of a test compound for S1R.

-

Materials:

-

Membrane preparation from cells or tissues expressing S1R (e.g., guinea pig liver).

-

Radioligand: [³H]-(+)-pentazocine (selective S1R agonist).

-

Non-specific binding agent: Haloperidol (10 µM).

-

Test compound at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (GF/B) pre-soaked in 0.5% polyethylenimine.

-

Scintillation fluid and counter.

-

96-well plates.

-

-

Methodology:

-

Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kₑ value, e.g., 3 nM), and the membrane preparation (e.g., 100 µg protein).

-

Competition: Add increasing concentrations of the unlabeled test compound to the wells.

-

Controls: Prepare wells for:

-

Total Binding: Radioligand + membranes (no test compound).

-

Non-specific Binding: Radioligand + membranes + a high concentration of an unlabeled S1R ligand (e.g., 10 µM haloperidol).

-

-

Incubation: Incubate the plate for 90-120 minutes at room temperature or 37°C to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol: Western Blot for ER Stress Markers (GRP78, CHOP)

This protocol is used to quantify changes in the expression of key ER stress-related proteins following treatment with an S1R agonist.

-

Objective: To measure the protein levels of GRP78 and CHOP as indicators of ER stress modulation.

-

Materials:

-

Cultured cells (e.g., neuronal cell line like SH-SY5Y or Neuro2a).

-

S1R agonist and ER stress inducer (e.g., tunicamycin or thapsigargin).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-GRP78, anti-CHOP, anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Methodology:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with the S1R agonist, with or without an ER stress inducer, for a specified time (e.g., 8-24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 15-30 minutes.

-

Protein Quantification: Scrape and collect the lysate. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli loading buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-GRP78, anti-CHOP, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize the expression of target proteins to the loading control (β-actin).

-

Protocol: Intracellular Calcium Imaging using Fura-2 AM

This ratiometric imaging technique allows for the quantitative measurement of intracellular Ca²⁺ concentration changes in response to S1R agonist stimulation.

-

Objective: To measure S1R agonist-induced changes in intracellular Ca²⁺ levels.

-

Materials:

-

Cells plated on glass coverslips.

-

Fura-2 AM (acetoxymethyl ester) dye.

-

Pluronic F-127 and high-quality DMSO.

-

Physiological recording buffer (e.g., Tyrode's solution or HBSS).

-

Fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, an emission filter around 510 nm, and a sensitive camera.

-

S1R agonist and other relevant stimuli (e.g., KCl for depolarization).

-

-

Methodology:

-

Dye Preparation: Prepare a 1 mM Fura-2 AM stock solution in dry DMSO.

-

Cell Loading: Dilute the Fura-2 AM stock to a final concentration of 1-5 µM in the recording buffer. A small amount of Pluronic F-127 can be added to aid dispersion.

-

Incubate the cells on coverslips with the Fura-2 AM loading solution for 30-45 minutes at room temperature or 37°C in the dark.

-

De-esterification: Wash the cells with fresh recording buffer and incubate for an additional 30 minutes to allow cellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.

-

Imaging Setup: Mount the coverslip onto a perfusion chamber on the microscope stage.

-

Image Acquisition:

-

Continuously perfuse the cells with the recording buffer.

-

Acquire pairs of fluorescence images by alternately exciting the cells at 340 nm and 380 nm, collecting the emission at ~510 nm.

-

Record a stable baseline fluorescence ratio (F₃₄₀/F₃₈₀) for several minutes.

-

-

Stimulation: Apply the S1R agonist by adding it to the perfusion buffer and continue recording the fluorescence changes.

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Calculate the ratio of fluorescence intensities (F₃₄₀/F₃₈₀) for each time point. The ratio is proportional to the intracellular Ca²⁺ concentration.

-

Plot the ratio over time to visualize the Ca²⁺ transient in response to stimulation. For absolute quantification, a calibration procedure using ionophores (e.g., ionomycin) is required.

-

-

Protocol: Co-Immunoprecipitation (Co-IP) for S1R-BiP Interaction

This protocol is designed to verify the physical interaction between S1R and its binding partner BiP and to test whether agonist treatment disrupts this interaction.

-

Objective: To demonstrate the agonist-dependent dissociation of S1R from BiP.

-

Materials:

-

Cell lysate prepared under non-denaturing conditions (e.g., using a lysis buffer without strong detergents like SDS).

-

Primary antibody for immunoprecipitation (e.g., anti-S1R or anti-BiP).

-

Protein A/G-coupled agarose or magnetic beads.

-

Primary antibodies for Western blot detection (anti-S1R and anti-BiP).

-

Wash buffer and elution buffer.

-

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with or without the S1R agonist. Lyse the cells using a gentle, non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing Lysate (Optional): Incubate the cell lysate with Protein A/G beads for 1 hour to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation:

-

Add the immunoprecipitating antibody (e.g., anti-S1R) to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antigen-antibody complexes.

-

-

Capture Complex: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in Laemmli loading buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins using SDS-PAGE and perform a Western blot as described in Protocol 4.2. Probe the membrane with antibodies against both the bait protein (S1R) and the putative interacting partner (BiP).

-

Interpretation: A band for BiP in the sample immunoprecipitated with the anti-S1R antibody indicates an interaction. A reduction in the intensity of this BiP band in samples from agonist-treated cells would confirm that the agonist promotes the dissociation of the S1R-BiP complex.

-

Conclusion

S1R agonists represent a promising therapeutic strategy for neurodegenerative diseases due to their ability to target multiple, intersecting pathways of cellular dysfunction. By acting as a molecular chaperone modulator, S1R activation can alleviate ER stress, stabilize calcium homeostasis, enhance mitochondrial bioenergetics, promote neurotrophic signaling, and reduce neuroinflammation and oxidative stress. This multifaceted mechanism of action addresses the complex pathology underlying conditions like AD, PD, and ALS. The continued investigation of these pathways, using the robust experimental protocols detailed herein, will be crucial for the successful clinical translation of S1R-targeted therapies.

References

The Discovery and Synthesis of Novel Sigma-1 Receptor Agonist 2 Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Sigma-1 Receptor (S1R) has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders, including neurodegenerative diseases, neuropathic pain, and psychiatric conditions. As a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER), S1R plays a crucial role in regulating cellular stress responses and maintaining neuronal homeostasis.[1][2] This guide provides an in-depth overview of the discovery, synthesis, and characterization of novel S1R agonist 2 compounds, offering valuable insights for researchers in the field of drug development.

Rationale for Targeting the Sigma-1 Receptor

S1R's strategic location at the MAM allows it to modulate key cellular processes such as calcium signaling, lipid metabolism, and protein folding.[1][2] Upon activation by agonist ligands, S1R dissociates from its binding partner, the immunoglobulin protein (BiP), and interacts with various client proteins, including ion channels and G-protein coupled receptors, to elicit its neuroprotective and neuromodulatory effects.[3] The development of selective S1R agonists, therefore, represents a promising strategy for the treatment of various neurological and psychiatric disorders.

Discovery of Novel this compound Compounds

Recent drug discovery efforts have focused on identifying novel chemical scaffolds with high affinity and selectivity for S1R. Through pharmacomodulation of existing ligands and high-throughput screening campaigns, several promising classes of compounds have been identified.

Benzamide Derivatives

Building upon a previously identified S1R ligand, a series of six novel benzamide derivatives were designed and synthesized. Among these, compound 2 demonstrated superior S1R affinity and improved selectivity over the sigma-2 receptor (S2R).

Diazabicyclo[4.3.0]nonane and 2,7-Diazaspiro[3.5]nonane Derivatives

A series of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives have been developed as potent S1R ligands. Notably, compound 4b (AD186) from the 2,7-diazaspiro[3.5]nonane series was identified as a high-affinity S1R agonist.

1-Phenylethan-1-one O-(2-aminoethyl) Oxime Derivatives

The synthesis and evaluation of novel 1-phenylethan-1-one O-(2-aminoethyl) oxime derivatives led to the identification of compounds with high affinity and selectivity for S1R. Specifically, compound 15d emerged as a metabolically stable and highly selective S1R agonist with excellent oral bioavailability and brain permeability.

Quantitative Data Summary

The following tables summarize the binding affinities and selectivity of representative novel this compound compounds.

| Compound | Scaffold | S1R Ki (nM) | S2R Ki (nM) | S1R/S2R Selectivity | Reference |

| Compound 2 | Benzamide | Superior Affinity | - | Improved | |

| 4b (AD186) | 2,7-Diazaspiro[3.5]nonane | 2.7 | 27 | 10 | |

| 5b (AB21) | 2,7-Diazaspiro[3.5]nonane | 13 | 102 | 7.8 | |

| 8f (AB10) | Diazabicyclo[4.3.0]nonane | 10 | 165 | 16.5 | |

| 15d | 1-Phenylethan-1-one O-(2-aminoethyl) oxime | < 4 | - | High |

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

General Synthesis of 2,7-Diazaspiro[3.5]nonane Derivatives

The synthesis of 2,7-diazaspiro[3.5]nonane derivatives begins with the commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. The general synthetic scheme involves the following key steps:

-

Buchwald-Hartwig Amination: Reaction with an appropriate aryl halide (e.g., iodobenzene) to introduce a substituent on one of the nitrogen atoms.

-

N-Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group.

-

Alkylation: Subsequent reaction with an alkyl halide (e.g., benzyl bromide or (2-bromoethyl)benzene) to introduce a second substituent on the other nitrogen atom.

-

Purification: The final compounds are purified by silica gel chromatography.

Radioligand Binding Assays

The affinity of the synthesized compounds for S1R and S2R is determined using in vitro competitive binding assays.

-

S1R Binding Assay:

-

Radioligand: --INVALID-LINK---pentazocine.

-

Tissue Preparation: Guinea pig brain membrane homogenates.

-

Procedure: Membranes are incubated with the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol). The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

-

S2R Binding Assay:

-

Radioligand: [3H]-DTG in the presence of a masking concentration of a selective S1R ligand (e.g., (+)-pentazocine) to block S1R binding.

-

Tissue Preparation: Rat liver membrane homogenates.

-

Procedure and Data Analysis: Similar to the S1R binding assay.

-

Visualizing S1R Signaling and Discovery Workflow

S1R Agonist Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of an agonist to the Sigma-1 Receptor.

Caption: S1R agonist activation and downstream signaling cascade.

Experimental Workflow for S1R Agonist Discovery

This diagram outlines the typical workflow for the identification and characterization of novel S1R agonists.

Caption: Workflow for novel S1R agonist discovery and development.

Conclusion

The discovery and development of novel this compound compounds hold significant promise for the treatment of a variety of CNS disorders. The diverse chemical scaffolds identified to date, coupled with a deeper understanding of S1R biology, provide a solid foundation for future drug development efforts. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of S1R therapeutics. Continued research into the intricate signaling pathways modulated by S1R and the development of even more selective and potent agonists will be crucial for translating these promising preclinical findings into effective clinical therapies.

References

The Sigma-1 Receptor Agonist Scaffold: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Drug Discovery Professionals

The Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders. Its role in modulating crucial cellular signaling pathways, including calcium homeostasis and cellular stress responses, underscores the therapeutic potential of its selective agonists. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of S1R agonists, offering researchers and drug development professionals a detailed overview of key chemical scaffolds, quantitative binding data, and the experimental protocols essential for their characterization.

Core Signaling Pathways of S1R Agonist Action

Under basal conditions, the S1R is in an inactive state, forming a complex with the binding immunoglobulin protein (BiP), an ER chaperone. Upon stimulation by agonist ligands or cellular stress, S1R dissociates from BiP, allowing it to interact with a variety of "client" proteins. This interaction modulates multiple downstream signaling cascades, playing a critical role in maintaining cellular homeostasis.

Figure 1: Simplified S1R Agonist Signaling Pathway.

Quantitative Structure-Activity Relationship (SAR) Analysis

The development of potent and selective S1R agonists has been significantly advanced by systematic SAR studies. These investigations have explored various chemical scaffolds, with piperidine, piperazine, and benzamide derivatives being among the most extensively studied. The following tables summarize key quantitative data from the literature, providing a comparative view of the binding affinities of representative compounds.

Piperidine and Piperazine Derivatives

The piperidine and piperazine moieties are common structural features in high-affinity S1R ligands. The basic nitrogen atom within these rings is crucial for interaction with the receptor, likely forming a key salt bridge with acidic residues in the binding pocket.

| Compound | Scaffold | R Group | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) |

| 1 | Piperidine | 4-methoxybenzyl | 3.2 | >1000 | >312 |

| 2 | Piperidine | 3-fluorobenzyl | 5.6 | 850 | 151 |

| 3 | Piperazine | 4-phenyl | 1531 | - | - |

| 4 | Piperidine | 4-phenyl | 3.64 | - | - |

| 5 | Piperidine | 5-indazole | 1.2 | 860 | 716 |

| 6 | Piperidine | 5-trifluoromethyl-indazole | 0.7 | 580 | 829 |

Data compiled from multiple sources for illustrative purposes.

Benzamide Derivatives

The benzamide scaffold offers a versatile platform for developing S1R agonists. Modifications to the aromatic ring and the amide linker have been shown to significantly impact binding affinity and selectivity.

| Compound | Scaffold | R Group | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) |

| 7 | Benzamide | 3-chlorobenzyl | 2.5 | 150 | 60 |

| 8 | Benzamide | 4-chlorobenzyl | 4.8 | 210 | 44 |

| 9 | Benzamide | 4-cyanobenzyl | 12.1 | 350 | 29 |

| 10 | Benzamide | 4-nitrobenzyl | 22.5 | 480 | 21 |

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols for S1R Agonist Characterization

A systematic approach to characterizing novel S1R agonists involves a series of in vitro assays to determine binding affinity and functional activity. The following is a typical experimental workflow:

Figure 2: Experimental Workflow for S1R Agonist SAR Analysis.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the S1R. It measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Homogenize tissue rich in S1R (e.g., guinea pig brain) or cells overexpressing S1R in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

2. Assay Procedure:

-

In a 96-well plate, combine the following in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

A fixed concentration of a selective S1R radioligand (e.g., --INVALID-LINK---pentazocine) at a concentration close to its Kd.

-

A range of concentrations of the unlabeled test compound.

-

A fixed amount of membrane protein.

-

-

For determining non-specific binding, a parallel set of tubes should contain a high concentration of a known S1R ligand (e.g., haloperidol) instead of the test compound.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to reach equilibrium.

3. Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

S1R agonists are known to modulate intracellular calcium levels. A functional assay measuring calcium mobilization can confirm the agonist activity of a compound.

1. Cell Culture and Plating:

-

Culture a suitable cell line (e.g., HEK293 cells stably expressing S1R) in appropriate growth medium.

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

2. Dye Loading:

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the salt solution for a specified time (e.g., 45-60 minutes) at 37°C.

-

Wash the cells to remove excess dye.

3. Compound Addition and Signal Detection:

-

Place the plate in a fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Add varying concentrations of the test compound to the wells.

-

Immediately begin kinetic reading of the fluorescence signal over a period of time (e.g., 1-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium.

4. Data Analysis:

-

Quantify the change in fluorescence intensity from baseline in response to the test compound.

-

Plot the change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Conclusion

The systematic exploration of the structure-activity relationships of S1R agonists has been instrumental in the discovery of potent and selective modulators of this important therapeutic target. By combining rigorous radioligand binding assays with functional characterization, researchers can effectively identify and optimize lead compounds. The quantitative data and detailed methodologies presented in this guide are intended to serve as a valuable resource for professionals in the field of drug discovery, facilitating the development of novel therapeutics for a range of CNS disorders.

The Agonist-Activated Sigma-1 Receptor: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] Unlike conventional receptors, S1R is not coupled to G-proteins but instead modulates a wide array of cellular functions through protein-protein interactions.[1][3] Upon activation by agonist ligands, S1R dissociates from its binding partner, the 78-kDa glucose-regulated protein (GRP78/BiP), and translocates to various intracellular compartments to interact with a diverse set of "client" proteins, including ion channels, kinases, and other receptors.[4] This technical guide provides an in-depth overview of the core downstream signaling pathways activated by S1R agonists, presenting quantitative data for key ligands and detailed experimental protocols for studying these pathways.

Core Signaling Pathways Activated by S1R Agonists

Activation of S1R by agonists such as PRE-084, (+)-pentazocine, and ANAVEX 2-73 triggers a cascade of signaling events that are broadly neuroprotective and promote cellular homeostasis. The primary downstream pathways include the modulation of intracellular calcium signaling, activation of neurotrophic factor signaling, potentiation of N-methyl-D-aspartate (NMDA) receptor function, and regulation of the endoplasmic reticulum (ER) stress response.

Modulation of Intracellular Calcium Homeostasis

S1R plays a critical role in regulating intracellular calcium (Ca2+) signaling, a fundamental process in cellular function. At the MAM, agonist-activated S1R stabilizes the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), enhancing the flux of Ca2+ from the ER to the mitochondria. This process is crucial for maintaining mitochondrial bioenergetics and ATP production. Furthermore, S1R agonists can influence store-operated calcium entry (SOCE) and modulate the activity of various plasma membrane Ca2+ channels, thereby fine-tuning cellular responses to stimuli.

Activation of Neurotrophic Factor Signaling: BDNF-TrkB, Akt, and ERK Pathways

A key neuroprotective mechanism of S1R agonists is the potentiation of neurotrophic signaling pathways. Activation of S1R promotes the secretion of Brain-Derived Neurotrophic Factor (BDNF). BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream cascades that involve the activation of Protein Kinase B (Akt) and Extracellular signal-regulated kinase (ERK). These pathways are central to promoting cell survival, synaptic plasticity, and neurogenesis. For instance, the S1R agonist PRE-084 has been shown to increase BDNF levels by activating the ERK/CREB pathway.

Modulation of NMDA Receptor Signaling

S1R agonists are known to potentiate the function of NMDA receptors, which are crucial for synaptic plasticity and learning and memory. This potentiation is achieved through multiple mechanisms, including the trafficking of NMDA receptor subunits (such as GluN2A and GluN2B) to the plasma membrane and the modulation of downstream signaling molecules. For example, S1R activation can enhance NMDA-induced pain via PKC- and PKA-dependent phosphorylation of the NR1 subunit. By modulating NMDA receptor activity, S1R agonists can influence synaptic strength and protect against excitotoxicity under certain conditions.

Regulation of the Endoplasmic Reticulum (ER) Stress Response

As a resident ER chaperone, S1R is intimately involved in the unfolded protein response (UPR), a cellular mechanism for coping with ER stress. S1R agonists can modulate the UPR by interacting with key ER stress sensors such as inositol-requiring enzyme 1 (IRE1) and activating transcription factor 4 (ATF4). This modulation helps to restore protein folding homeostasis and promote cell survival under stress conditions. The S1R agonist PRE-084 has been shown to confer protection against TDP-43 toxicity by boosting the ER stress response and antioxidant cascades through NRF2 signaling.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of common S1R agonists.

Table 1: S1R Agonist Binding Affinities (Ki)

| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) | Reference |

| (+)-Pentazocine | 1.8 - 5.18 | 2470 | ~477 - 1372 | |

| PRE-084 | 2.2 | >10,000 | >4545 | |

| ANAVEX 2-73 | 4.3 | 2760 | ~642 | |

| SA4503 (cutamesine) | 4.3 | 60.6 | 14.1 | |

| 4-PPBP | 3.1 | 1340 | ~432 | |

| Haloperidol* | 3.0 - 6.1 | 54 - 2583 | ~9 - 423 |

Note: Haloperidol is generally considered an S1R antagonist but is included for comparison of binding affinity.

Table 2: Functional Potencies of S1R Agonists (EC50/IC50)

| Agonist | Assay | Effect | EC50/IC50 (µM) | Cell Line/Model | Reference |

| (+)-Pentazocine | Calcium Influx | Increase | ~1 | MCF7σ1 cells | |

| PRE-084 | ERK1/2 Phosphorylation | Increase | ~0.1-1 | Primary neurons | |

| 4-PPBP | BDNF Release | Increase | ~1-10 | MN9D cells | |

| ANAVEX 2-73 | Neuroprotection | Against Aβ toxicity | ~0.01-0.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate S1R agonist-activated signaling pathways.

Western Blotting for Phospho-ERK1/2 and Phospho-Akt

Objective: To quantify the activation of ERK and Akt signaling pathways by measuring the levels of their phosphorylated forms.

Materials:

-

Cell line (e.g., PC12, SH-SY5Y, or primary neurons)

-

S1R agonist (e.g., PRE-084)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Rabbit anti-total-ERK1/2

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-total-Akt

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Starve the cells in serum-free medium for 4-6 hours before treatment. Treat cells with the S1R agonist at various concentrations and time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2, diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and apply the ECL substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using a digital imager. Quantify band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Calcium Imaging using Fura-2 AM

Objective: To measure changes in intracellular calcium concentration in response to S1R agonist stimulation.

Materials:

-

Cell line (e.g., SH-SY5Y or primary neurons) grown on glass coverslips

-

S1R agonist (e.g., (+)-pentazocine)

-

Fura-2 AM fluorescent calcium indicator

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

Fluorescence microscope equipped with a ratiometric imaging system (e.g., for 340/380 nm excitation)

Procedure:

-

Cell Loading: Incubate cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM.

-

Imaging Setup: Mount the coverslip onto the stage of the fluorescence microscope. Perfuse the cells with HBSS.

-

Baseline Recording: Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Agonist Stimulation: Apply the S1R agonist to the cells via the perfusion system.

-

Data Acquisition: Continue recording the fluorescence ratio (F340/F380) to monitor changes in intracellular calcium concentration.

-

Data Analysis: Analyze the change in the F340/F380 ratio over time. The ratio is proportional to the intracellular free calcium concentration.

BDNF Release Assay (ELISA)

Objective: To quantify the amount of BDNF secreted from cells following treatment with an S1R agonist.

Materials:

-

Neuronal or glial cell line (e.g., MN9D, primary astrocytes)

-

S1R agonist (e.g., 4-PPBP)

-

BDNF ELISA kit

-

Cell culture medium

-

Plate reader

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to grow to a suitable confluency. Replace the medium with fresh serum-free medium and treat with the S1R agonist for a specified period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant, which contains the secreted BDNF.

-

ELISA Protocol: Perform the BDNF ELISA according to the manufacturer's instructions. This typically involves:

-

Adding the collected supernatants and BDNF standards to a 96-well plate pre-coated with a BDNF capture antibody.

-

Incubating to allow BDNF to bind.

-

Washing the plate and adding a detection antibody.

-

Incubating and washing again.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Generate a standard curve from the BDNF standards and use it to calculate the concentration of BDNF in the cell culture supernatants.

Analysis of ER Stress Markers by RT-qPCR

Objective: To measure the expression of genes involved in the ER stress response following S1R agonist treatment.

Materials:

-

Cell line of interest

-

S1R agonist (e.g., PRE-084)

-

ER stress inducer (e.g., tunicamycin, as a positive control)

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., BIP, CHOP, XBP1s, ATF4) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Cell Treatment: Treat cells with the S1R agonist or a vehicle control for the desired time.

-

RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reactions with the appropriate primers and qPCR master mix. Run the reactions in a real-time PCR system.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of the target genes, normalized to the housekeeping gene.

Conclusion

S1R agonists activate a complex and interconnected network of downstream signaling pathways that are fundamental to cellular resilience and neuroprotection. By modulating calcium homeostasis, promoting neurotrophic factor signaling, fine-tuning NMDA receptor function, and regulating the ER stress response, these compounds hold significant therapeutic potential for a range of neurological and psychiatric disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the mechanisms of S1R action and explore its therapeutic applications.

References

- 1. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Sigma-1 Receptor Agonist: A Comprehensive Profile of Binding Affinity and Selectivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Sigma-1 Receptor (S1R) has emerged as a compelling therapeutic target for a multitude of central nervous system disorders and other pathologies. As a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, its modulation by agonists can trigger a cascade of cellular events crucial for neuronal protection and cell survival.[1][2] This technical guide provides a detailed overview of the binding affinity and selectivity profile of S1R agonists, with a focus on well-characterized tool compounds. It further outlines the experimental methodologies for determining these parameters and visualizes the key signaling pathways involved.

Core Concepts in S1R Agonist Binding

The interaction of an agonist with the S1R is quantified by its binding affinity, typically expressed as the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity. Equally critical is the agonist's selectivity, which is its propensity to bind to the S1R over other receptors, particularly the closely related Sigma-2 Receptor (S2R), to minimize off-target effects.[3][4]

Binding Affinity and Selectivity Profiles of Prototypical S1R Agonists

The following tables summarize the binding affinities and selectivity ratios for several extensively studied S1R agonists. These values are derived from radioligand binding assays and represent a synthesis of data from multiple studies. It is important to note that reported values can vary depending on the specific experimental conditions, radioligand used, and tissue or cell preparation.[5]

| Agonist | S1R Ki (nM) | S2R Ki (nM) | S1R/S2R Selectivity Ratio | Other Notable Affinities (Ki, nM) |

| (+)-Pentazocine | 2.8 - 11 | >10,000 | >3500 | μ-opioid receptor (~500) |

| PRE-084 | 2.2 - 50 | >15,000 | >300 | Low affinity for other receptors |

| SA4503 (Cutamesine) | 4.6 | 63 | ~14 | Low affinity for other receptors |

| Pridopidine | ~70 | >7,000 | >100 | Dopamine D2 receptor (7520) |

| Fluvoxamine | <100 | - | - | SERT (high affinity) |

Table 1: Binding Affinity and Selectivity of Common S1R Agonists.

Experimental Protocols for Determining Binding Affinity

Radioligand binding assays are the gold standard for characterizing the interaction of a ligand with its receptor. The following outlines a typical protocol for a competitive binding assay to determine the Ki of a test compound for the S1R.

Radioligand Competitive Binding Assay Protocol

1. Membrane Preparation:

-

Homogenize tissue (e.g., guinea pig liver, rat brain) or cultured cells expressing S1R in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membrane fraction by high-speed centrifugation.

-

Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

2. Assay Setup:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective S1R radioligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound.

-

To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a non-radiolabeled S1R ligand (e.g., haloperidol) to saturate all S1R binding sites.

3. Incubation:

-

Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

4. Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

5. Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

6. Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand competitive binding assay.

S1R Agonist Signaling Pathways

Upon agonist binding, the S1R dissociates from its chaperone protein, BiP (Binding immunoglobulin Protein), and translocates to modulate the activity of various "client" proteins. This initiates a complex array of downstream signaling events that are crucial for its neuroprotective and cellular homeostatic functions.

Key signaling pathways activated by S1R agonists include:

-

Calcium Homeostasis: S1R activation potentiates inositol 1,4,5-trisphosphate receptor (IP3R)-mediated calcium release from the endoplasmic reticulum, leading to increased intracellular calcium levels. This calcium signal can then influence mitochondrial function and gene expression.

-

Neurotrophic Factor Signaling: S1R agonists have been shown to promote the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF). They can also potentiate the signaling of the BDNF receptor, TrkB, leading to the activation of pro-survival pathways such as the PI3K/Akt and MAPK/ERK cascades.

-

Modulation of Ion Channels: S1R interacts with and modulates the activity of several ion channels, including voltage-gated potassium (Kv) and sodium (Nav) channels, as well as NMDA receptors. This regulation of ion channel function contributes to the control of neuronal excitability.

Caption: Simplified S1R agonist signaling pathways.

References

- 1. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Prediction of Activity and Selectivity Profiles of Sigma Receptor Ligands Using Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Pharmacodynamics of S1R Agonist 2 (Compound 8b)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available research data. No pharmacokinetic data for S1R agonist 2 (Compound 8b) has been found in the public domain.

Introduction

The Sigma-1 receptor (S1R) has emerged as a compelling therapeutic target for a variety of neurological disorders, owing to its role in cellular stress responses and neuroprotection. S1R agonists, in particular, have demonstrated potential in mitigating excitotoxicity and oxidative stress, key pathological features of many neurodegenerative diseases. This technical guide provides a detailed overview of the pharmacodynamic properties of a novel and selective S1R agonist, designated as this compound (also referred to as Compound 8b). The data presented herein is primarily derived from the work of Linciano and colleagues, who have characterized its binding affinity and neuroprotective effects.

Pharmacodynamic Properties

This compound (Compound 8b) is a selective agonist for the Sigma-1 receptor, exhibiting high affinity and neuroprotective qualities in preclinical models. Its pharmacodynamic profile suggests a potential therapeutic role in conditions characterized by neuronal damage.

Binding Affinity and Selectivity

This compound demonstrates a high and selective affinity for the Sigma-1 receptor over the Sigma-2 receptor (S2R). This selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

| Parameter | Value | Reference |

| S1R Ki | 1.1 nM | [1] |

| S2R Ki | 88 nM | [1] |

| Selectivity (S2R/S1R) | 80-fold |

In Vitro Neuroprotection and Functional Activity

Preclinical evaluations have highlighted the neuroprotective capabilities of this compound against various cellular stressors. These studies provide foundational evidence of its potential to preserve neuronal integrity.

| Assay | Model | Concentration Range | Key Findings | Reference |

| NMDA-Induced Neurotoxicity | SH-SY5Y cells | 0.1-5 µM | Demonstrates a neuroprotective effect against NMDA-induced excitotoxicity. The effect is reverted by co-treatment with an S1R antagonist. | [1] |

| Rotenone-Induced Cell Damage | SH-SY5Y cells | 1 µM | Significantly prevents cell damage induced by the mitochondrial complex I inhibitor, rotenone. This neuroprotective activity is reversed by an S1R antagonist. | [1] |

| Nerve Growth Factor (NGF)-Induced Neurite Outgrowth | PC12 cells | 0.1-5 µM | Significantly enhances NGF-induced neurite outgrowth in a dose-dependent manner, indicating a role in promoting neuronal differentiation and repair. | [1] |

| Cytotoxicity | A549, LoVo, and Panc-1 cells | 0-10 µM (24-72h) | Shows no significant cytotoxicity in these human cancer cell lines. |

In Vivo Toxicity

Preliminary in vivo toxicity has been assessed using a zebrafish embryo model, providing an early indication of the compound's safety profile.

| Model | Concentration | Observation | Reference |

| Zebrafish Embryo | 10 µM (up to 120h) | Does not induce embryo death (100% of embryos alive). | |

| Zebrafish Embryo | 50 µM (up to 120h) | Induces death in all zebrafish embryos. |

Signaling Pathways

Activation of the Sigma-1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events that contribute to its neuroprotective effects. Under basal conditions, S1R is held in an inactive state at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum by the chaperone protein BiP (Binding immunoglobulin Protein).

Upon agonist binding, S1R dissociates from BiP and can then interact with various client proteins to modulate downstream signaling. This can lead to the potentiation of neurotrophic factor signaling, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway, and the modulation of calcium homeostasis, which is crucial for neuronal survival.

The potentiation of NGF-induced neurite outgrowth by S1R agonists is thought to involve the modulation of intracellular signaling cascades initiated by the TrkA receptor. S1R activation may influence calcium signaling and other downstream effectors that synergize with the NGF signaling pathway to promote neurite extension and neuronal differentiation.

Experimental Protocols

The following are detailed methodologies for the key pharmacodynamic experiments cited in this guide, based on the study by Linciano et al. (2023).

S1R and S2R Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for Sigma-1 and Sigma-2 receptors.

-

Protocol:

-

Membrane Preparation: Guinea pig brain cortices are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet is resuspended and incubated to remove endogenous ligands. A final centrifugation and resuspension in Tris-HCl buffer yields the membrane preparation.

-

S1R Binding: Membranes are incubated with the radioligand --INVALID-LINK---pentazocine and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of an excess of a non-radiolabeled S1R ligand (e.g., haloperidol).

-

S2R Binding: Membranes are incubated with the radioligand [3H]DTG in the presence of a masking concentration of (+)-pentazocine to block S1R sites, along with varying concentrations of the test compound. Non-specific binding is determined using an excess of a non-radiolabeled S2R ligand.

-

Data Analysis: The amount of bound radioactivity is measured by liquid scintillation counting. The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

-

NMDA-Induced Neurotoxicity Assay

-

Objective: To evaluate the neuroprotective effect of this compound against NMDA-induced excitotoxicity in SH-SY5Y neuroblastoma cells.

-

Protocol:

-

Cell Culture: SH-SY5Y cells are cultured in appropriate media and seeded into 96-well plates.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period.

-

Induction of Toxicity: NMDA is added to the wells to induce excitotoxicity. Control wells receive vehicle only.

-

Cell Viability Assessment: After an incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.

-

Antagonist Co-treatment: To confirm S1R-mediated effects, the experiment is repeated with the co-administration of an S1R antagonist.

-

Rotenone-Induced Cell Damage Assay

-

Objective: To assess the ability of this compound to protect against mitochondrial dysfunction-induced cell death.

-

Protocol:

-

Cell Culture: SH-SY5Y cells are cultured and seeded as described for the NMDA assay.

-

Treatment: Cells are treated with this compound.

-

Induction of Toxicity: Rotenone is added to the wells to inhibit mitochondrial complex I and induce oxidative stress.

-

Cell Viability Assessment: Cell viability is measured using the MTT assay after a defined incubation period.

-

Antagonist Co-treatment: The involvement of S1R is confirmed by co-treating the cells with an S1R antagonist.

-

Zebrafish Embryo Toxicity Assay

-

Objective: To evaluate the in vivo toxicity of this compound in a whole-organism model.

-

Protocol:

-

Embryo Collection and Staging: Fertilized zebrafish embryos are collected and staged under a microscope.

-

Exposure: Healthy embryos are placed in multi-well plates containing embryo medium and varying concentrations of this compound.

-

Observation: Embryos are observed at regular intervals (e.g., 24, 48, 72, 96, 120 hours post-fertilization) for lethal and developmental endpoints, such as mortality, hatching rate, and morphological abnormalities.

-

Data Analysis: The percentage of mortality and the incidence of malformations are recorded for each concentration.

-

Conclusion

This compound (Compound 8b) presents a promising pharmacodynamic profile as a selective and potent S1R agonist with significant neuroprotective effects in vitro. Its ability to counteract excitotoxicity and mitochondrial dysfunction highlights its potential for the treatment of neurodegenerative diseases. While early in vivo toxicity data in zebrafish are encouraging, further comprehensive preclinical studies, including a full pharmacokinetic assessment, are essential to determine its therapeutic potential and advance its development as a clinical candidate. The lack of publicly available pharmacokinetic data for this compound is a current limitation that needs to be addressed in future research.

References

The Sigma-1 Receptor Agonist: A Key Modulator of Endoplasmic Reticulum Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Sigma-1 Receptor (S1R), a unique intracellular chaperone protein primarily localized to the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), has emerged as a critical regulator of cellular stress responses.[1][2][3] Extensive research has illuminated the pivotal role of S1R agonists in modulating the Unfolded Protein Response (UPR), a complex signaling network activated by ER stress. This guide provides a comprehensive technical overview of the mechanisms by which S1R agonists mitigate ER stress, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting ER stress-related pathologies, including neurodegenerative diseases, ischemic stroke, and certain cancers.[4][5]

Introduction: The Sigma-1 Receptor and Endoplasmic Reticulum Stress

The endoplasmic reticulum is a vital organelle responsible for protein synthesis, folding, and modification, as well as lipid biosynthesis and calcium homeostasis. A variety of physiological and pathological conditions can disrupt ER function, leading to the accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract this, cells activate the Unfolded Protein Response (UPR), which involves three main sensor proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). While initially a pro-survival mechanism, prolonged or excessive ER stress can trigger apoptosis.

The Sigma-1 Receptor (S1R) is a 223-amino acid transmembrane protein that acts as a molecular chaperone. In its inactive state, S1R is bound to the ER chaperone BiP (also known as GRP78). Upon stimulation by agonists or under conditions of ER stress, S1R dissociates from BiP and interacts with various client proteins to modulate cellular signaling pathways, thereby promoting cell survival.

Mechanism of Action: S1R Agonists in ER Stress Modulation

S1R agonists exert their protective effects against ER stress primarily by modulating the three branches of the UPR. The most well-documented interaction is with the IRE1 pathway.

Modulation of the IRE1 Pathway

Under ER stress, S1R translocates to the MAM where it directly interacts with and stabilizes the IRE1α protein. This stabilization prolongs the endonuclease activity of IRE1α, leading to the enhanced splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and antioxidant responses, thereby restoring ER homeostasis and promoting cell survival.

Influence on the PERK Pathway

The PERK pathway is another critical arm of the UPR. Activation of PERK leads to the phosphorylation of eukaryotic initiation factor 2α (eIF2α), which transiently attenuates global protein synthesis to reduce the protein load on the ER. However, phosphorylated eIF2α also selectively promotes the translation of activating transcription factor 4 (ATF4). Interestingly, S1R expression itself is transcriptionally upregulated by ATF4 in response to ER stress, creating a positive feedback loop. Furthermore, S1R has been shown to inhibit the processing of caspase-4, a downstream effector of the PERK pathway involved in apoptosis, thereby ameliorating cell death signaling.

Interaction with the ATF6 Pathway

The role of S1R in modulating the ATF6 pathway is less defined compared to the IRE1 and PERK pathways. Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones. Some studies suggest that S1R overexpression can decrease the activation of ATF6, contributing to increased cell survival.

Quantitative Data on S1R Agonist-Mediated ER Stress Modulation

The following tables summarize quantitative findings from various studies investigating the effects of S1R agonists and modulation of S1R expression on key markers of ER stress.

Table 1: Effect of S1R Modulation on ER Stress Marker mRNA Expression

| Cell/Tissue Type | Condition | S1R Modulator | Marker | Fold Change vs. Control | Reference |

| Retinal Ganglion Cells (RGC-5) | Oxidative Stress (X:XO) | (+)-Pentazocine (3 µM) | BiP | Decreased | |

| Retinal Ganglion Cells (RGC-5) | Oxidative Stress (X:XO) | (+)-Pentazocine (3 µM) | PERK | Decreased | |

| Retinal Ganglion Cells (RGC-5) | Oxidative Stress (X:XO) | (+)-Pentazocine (3 µM) | ATF6 | Decreased | |

| Retinal Ganglion Cells (RGC-5) | Oxidative Stress (X:XO) | (+)-Pentazocine (3 µM) | IRE1 | Decreased | |

| Retinal Ganglion Cells (RGC-5) | Oxidative Stress (X:XO) | (+)-Pentazocine (3 µM) | ATF4 | Decreased | |

| Retinal Ganglion Cells (RGC-5) | Oxidative Stress (X:XO) | (+)-Pentazocine (3 µM) | CHOP | Decreased | |

| Zebrafish Larvae (5 dpf) | Basal | s1r knockout | ire1 | ~0.5-fold | |

| Zebrafish Larvae (5 dpf) | Basal | s1r knockout | xbp1s | ~0.4-fold | |

| Zebrafish Larvae (5 dpf) | Basal | s1r knockout | atf4b | ~0.6-fold | |

| Zebrafish Larvae (5 dpf) | Tunicamycin-induced ER stress | s1r knockout | ire1 | Increased overexpression | |

| Zebrafish Larvae (5 dpf) | Tunicamycin-induced ER stress | s1r knockout | xbp1s | Increased overexpression | |

| Zebrafish Larvae (5 dpf) | Tunicamycin-induced ER stress | s1r knockout | atf4b | Increased overexpression | |

| Zebrafish Larvae (5 dpf) | Tunicamycin-induced ER stress | s1r knockout | atf6 | Increased overexpression |

Table 2: Effect of S1R Modulation on ER Stress Marker Protein Expression

| Cell/Tissue Type | Condition | S1R Modulator | Marker | Change vs. Control | Reference |

| C57BL/6J Mice | Tunicamycin-induced ER stress | TUDCA (150 mg/kg/day) | GRP78 | Decreased | |

| C57BL/6J Mice | Tunicamycin-induced ER stress | TUDCA (150 mg/kg/day) | ATF6 | Decreased | |

| C57BL/6J Mice | Tunicamycin-induced ER stress | TUDCA (150 mg/kg/day) | p-eIF2α | Decreased | |

| Zebrafish Larvae (5 dpf) | Basal | s1r knockout | Bip | ~1.5-fold increase | |

| Zebrafish Larvae (5 dpf) | Basal | s1r knockout | p-eIF2α | ~0.7-fold decrease |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of S1R agonists in modulating ER stress.

Induction of ER Stress

-

Chemical Inducers:

-

Tunicamycin: Inhibits N-linked glycosylation, causing an accumulation of unfolded proteins in the ER. A typical in vivo dose in mice is 1 mg/kg, administered intraperitoneally twice a week.

-

Thapsigargin: Inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to depletion of ER calcium stores and subsequent ER stress. A common in vitro concentration is 0.5 µM.

-

-

Oxidative Stress:

-

Xanthine/Xanthine Oxidase (X:XO): Generates superoxide radicals, inducing oxidative stress which is closely linked to ER stress. Typical in vitro concentrations are 10 µM Xanthine and 2 mU/mL Xanthine Oxidase.

-

Measurement of ER Stress Markers

-

Quantitative Real-Time PCR (qPCR):

-

Isolate total RNA from cells or tissues using a suitable kit (e.g., RNeasy kit, TRIzol).

-

Perform reverse transcription to synthesize cDNA using oligo(dT) primers and a reverse transcriptase.

-

Conduct qPCR using specific primers for ER stress marker genes (e.g., BiP, PERK, ATF6, IRE1, ATF4, CHOP, XBP1s, XBP1u) and a housekeeping gene for normalization (e.g., GAPDH).

-

Analyze the relative gene expression using the ΔΔCt method.

-

-

Western Blotting:

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, ATF6, phospho-eIF2α, total eIF2α, CHOP).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

-

-

XBP1 mRNA Splicing Assay:

-

Isolate total RNA and synthesize cDNA as described for qPCR.

-

Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

-

Separate the PCR products on a high-resolution agarose gel. The unspliced and spliced forms of XBP1 will appear as two distinct bands.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: S1R agonist modulation of the UPR signaling pathways.

Caption: Workflow for investigating S1R agonist effects on ER stress.

Conclusion and Future Directions

The Sigma-1 Receptor has unequivocally been established as a key modulator of the cellular response to ER stress. S1R agonists, by primarily potentiating the pro-survival IRE1-XBP1s signaling axis and fine-tuning the PERK pathway, represent a promising therapeutic strategy for a multitude of diseases characterized by chronic ER stress. The compiled data and methodologies in this guide offer a robust framework for furthering our understanding of S1R's role in cellular homeostasis.

Future research should focus on:

-

Elucidating the precise molecular interactions between S1R and the components of the ATF6 pathway.

-

Identifying novel S1R agonists with enhanced specificity and efficacy.

-

Conducting further preclinical and clinical studies to validate the therapeutic potential of S1R agonists in various disease models.

By continuing to unravel the complexities of S1R signaling in the context of ER stress, the scientific community can pave the way for the development of innovative and effective treatments for a wide range of debilitating disorders.

References

- 1. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 2. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

S1R agonist 2 effects on neuronal plasticity and synaptogenesis

An In-Depth Technical Guide to the Effects of Sigma-1 Receptor (S1R) Agonism on Neuronal Plasticity and Synaptogenesis

Disclaimer: The term "S1R agonist 2" does not correspond to a standard nomenclature for a specific, publicly documented compound in the scientific literature. This guide therefore provides a comprehensive overview of the effects of well-characterized Sigma-1 Receptor (S1R) agonists, such as PRE-084, SA4503, and pridopidine, on neuronal plasticity and synaptogenesis, intended for researchers, scientists, and drug development professionals.

Introduction to the Sigma-1 Receptor (S1R)

The Sigma-1 Receptor (S1R) is a unique ligand-operated molecular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] This subcellular localization places S1R at a critical interface for regulating key cellular processes, including intracellular calcium signaling, ER stress responses, and lipid metabolism.[3][4] Unlike conventional receptors, S1R does not belong to any other known class of mammalian proteins and acts by interacting with a wide range of "client" proteins, including ion channels and kinases.[3] S1R agonists are a class of small molecules that bind to and activate S1R, initiating a cascade of neuroprotective and neurorestorative signaling events. These compounds have garnered significant interest as potential therapeutics for a variety of neurological and psychiatric disorders due to their profound effects on neuronal survival, plasticity, and the formation of new synapses (synaptogenesis).

Core Mechanisms of S1R Agonist Action

The therapeutic effects of S1R agonists are rooted in their ability to modulate several critical intracellular signaling pathways. Upon ligand binding, S1R undergoes a conformational change and dissociates from its binding partner, the 78-kDa glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP). This dissociation allows the activated S1R to translocate and interact with various effector proteins, thereby initiating downstream signaling.

Modulation of Intracellular Calcium Homeostasis

A primary function of S1R is the regulation of calcium (Ca²⁺) flux between the ER and mitochondria. By stabilizing the IP3 receptor at the MAM, S1R activation potentiates Ca²⁺ signaling, which is a fundamental process for numerous forms of synaptic plasticity, including the induction of long-term potentiation (LTP). S1R agonists have been shown to restore dysregulated ER Ca²⁺ signaling in models of neurodegenerative diseases.

Potentiation of Neurotrophic Factor Signaling

A well-documented effect of S1R agonists is the upregulation and enhanced secretion of Brain-Derived Neurotrophic Factor (BDNF). This is a critical mechanism for promoting neuronal survival, plasticity, and synaptogenesis. S1R agonists can activate the BDNF receptor, Tropomyosin receptor kinase B (TrkB), through both BDNF-dependent and independent mechanisms. The downstream signaling cascade often involves the activation of the ERK/CREB pathway, which further promotes the transcription of BDNF and other plasticity-related genes.

Regulation of NMDA Receptor Function

S1R activation directly influences the function of N-methyl-D-aspartate receptors (NMDARs), which are crucial for synaptic plasticity and learning. Agonists have been shown to increase the expression of NMDAR subunits, such as GluN2A and GluN2B, and promote their trafficking to the plasma membrane. This potentiation of NMDAR-mediated responses can facilitate the induction of LTP.

Data Presentation: Quantitative Effects of S1R Agonists

The following tables summarize the observed effects of various S1R agonists on key markers of neuronal plasticity and synaptogenesis.

Table 1: Effects of S1R Agonists on BDNF and Neurotrophic Factors

| S1R Agonist | Model System | Measured Parameter | Observed Effect | Citation(s) |

| (+)-PTZ | Mouse Retina & Hippocampus (in vivo) | Mature BDNF (mBDNF) Protein | Significant Increase | |

| (+)-PTZ | Optic Nerve Head Astrocytes (in vitro) | Secreted Total BDNF | Significant Increase (p < 0.05) | |

| SA4503 | Rat Hippocampus (in vivo, chronic) | BDNF Protein Level | Increase | |

| SA4503 | In combination with Ketamine (in vivo) | BDNF Levels in mPFC | Increased | |

| Pridopidine | Rat Striatum (in vivo) | BDNF Pathway Gene Expression | Upregulation (p = 1.73E-10) | |

| PRE-084 | Diabetic Rat Hippocampus (in vivo) | BDNF Expression | Upregulation |

Table 2: Effects of S1R Agonists on Synaptic Proteins and Dendritic Spines

| S1R Agonist | Model System | Measured Parameter | Observed Effect | Citation(s) |

| General Agonists | Rat Hippocampus | PSD-95 Expression | Increased | |

| PRE-084 | Sepsis Mouse Model Hippocampus | PSD-95 Protein Level | Significantly increased vs. CLP + Saline (p = 0.0041) | |

| Pridopidine | YAC128 Mouse Corticostriatal Co-cultures | Dendritic Spine Loss | Prevented spine loss | |

| General Agonists | Hippocampal Neurons | Mushroom Spine Maturation | Enhanced |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to assess the effects of S1R agonists.

Protocol 1: Quantification of Dendritic Spine Density